molecular formula C12H14ClF3N4O B2529842 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 2061269-72-3

3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2529842
CAS No.: 2061269-72-3
M. Wt: 322.72
InChI Key: DSGKCWLDTMSBJW-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with chloro, trifluoromethyl, and piperazine-carbonyl groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Core: The starting material, often a substituted pyridine, undergoes halogenation to introduce the chloro group.

    Introduction of the Trifluoromethyl Group: This step can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via a coupling reaction, often using a carbonylating agent to form the piperazine-carbonyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and yield.

    Catalysts and Reagents: The use of specific catalysts and reagents can enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

    Nucleophiles: Amines or thiols for substitution reactions.

Major Products

    N-Oxides: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves:

    Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, potentially altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Lacks the piperazine-carbonyl group, which may reduce its potential as a pharmacophore.

Uniqueness

The presence of both the chloro and piperazine-carbonyl groups in 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine makes it unique, providing a balance of reactivity and potential biological activity that is not seen in its simpler analogs.

Properties

IUPAC Name

[2-amino-3-chloro-5-(trifluoromethyl)pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O/c1-19-2-4-20(5-3-19)11(21)8-7(12(14,15)16)6-18-10(17)9(8)13/h6H,2-5H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGKCWLDTMSBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=NC=C2C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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